molecular formula C17H20N6O B2749876 (E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide CAS No. 477865-39-7

(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide

Cat. No.: B2749876
CAS No.: 477865-39-7
M. Wt: 324.388
InChI Key: MPRLVLNLKOWRER-YBFXNURJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide (CAS: 477865-51-3) is a triazolopyrimidine derivative with a molecular formula of C₁₆H₁₈N₆O₂ and a molecular weight of 326.36 g/mol . The compound features a triazolo[1,5-a]pyrimidine core substituted at position 7 with a 1-(3-methylphenoxy)ethyl group and at position 2 with a dimethylmethanimidamide moiety. Its (E)-stereochemistry is critical for molecular interactions, particularly in biological applications such as enzyme inhibition or receptor binding.

Properties

IUPAC Name

N,N-dimethyl-N'-[7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]methanimidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O/c1-12-6-5-7-14(10-12)24-13(2)15-8-9-18-17-20-16(21-23(15)17)19-11-22(3)4/h5-11,13H,1-4H3/b19-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPRLVLNLKOWRER-YBFXNURJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)N=CN(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)OC(C)C2=CC=NC3=NC(=NN23)/N=C/N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide involves multiple stepsThe reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for cost-effectiveness, scalability, and environmental considerations. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and consistency .

Chemical Reactions Analysis

Types of Reactions

N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures, specific solvents, and catalysts .

Major Products

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce various substituted analogs .

Scientific Research Applications

N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-N’-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context .

Comparison with Similar Compounds

Structural Analogues of Triazolopyrimidine Derivatives

Triazolopyrimidines are a versatile scaffold in medicinal chemistry. Below is a comparative analysis of structurally related compounds, focusing on substituent variations, physicochemical properties, and synthetic yields.

Table 1: Key Triazolopyrimidine Derivatives and Their Properties
Compound Name & Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Yield (%) Key Spectral Data (HRMS/ESI) Reference
Target Compound :
7-[1-(3-methylphenoxy)ethyl], 2-(dimethylmethanimidamide)
C₁₆H₁₈N₆O₂ 326.36 N/A N/A N/A
5j : 2-amino-5-methyl-N-(4-nitrophenyl)-7-(3,4,5-trimethoxyphenyl)-carboxamide C₂₄H₂₁N₇O₅ 453.17 319.9–320.8 43 453.1677 [M+H]+
5k : 2-amino-N-(4-bromophenyl)-5-methyl-7-(3,4,5-trimethoxyphenyl)-carboxamide C₂₃H₂₁BrN₇O₄ 513.09 280.1–284.3 54 513.0870 [M+H]+
11a : N-(4-methoxyphenyl)-pyrimido[4,5-e][1,2,4]triazolo[1,5-c]pyrimidin-7-amine C₁₄H₁₁N₇O 293.10 240–242 52 293.1030 (EI)
7n : N2-(4-chlorobenzyl)-5-methyl-N7-(3,4,5-trimethoxyphenyl)-diamine C₂₂H₂₃ClN₆O₃ 455.16 N/A N/A 455.4 [M+H]+
338793-40-1 : N-[7-(4-fluorostyryl)-triazolo[1,5-a]pyrimidin-2-yl]-N'-methoxyiminoformamide C₁₅H₁₃FN₆O 312.31 N/A N/A N/A
Key Observations :

Substituent Effects on Melting Points :

  • Electron-withdrawing groups (e.g., nitro in 5j ) increase melting points (>300°C), likely due to enhanced intermolecular interactions .
  • Bulky substituents (e.g., 3,4,5-trimethoxyphenyl in 5j , 5k ) also elevate melting points compared to smaller groups (e.g., 4-fluorostyryl in 338793-40-1 ) .

Synthetic Yields: Carboxamide derivatives (5j, 5k) exhibit moderate yields (43–56%), while annulated derivatives (e.g., 11a) show similar efficiency (52%) . Substitutions at position 7 (e.g., phenoxyethyl in the target compound) are synthetically challenging, with yields often dependent on coupling reagent efficiency .

Biological Relevance: 7n and 7q (3,4,5-trimethoxyphenyl-substituted) demonstrate enhanced solubility and binding affinity in kinase inhibition assays due to methoxy groups’ polarity . The target compound’s 3-methylphenoxyethyl group may improve membrane permeability compared to 338793-40-1’s fluorostyryl group, which is more rigid .

Comparative Analysis of Functional Group Modifications

Table 2: Impact of Substituents on Pharmacological Properties
Substituent Position Functional Group Biological Activity Insight Example Compound
Position 2 Dimethylmethanimidamide Enhances hydrogen bonding with target enzymes . Target Compound
Position 2 Amino-carboxamide Improves water solubility but reduces lipophilicity . 5j , 5k
Position 7 3-Methylphenoxyethyl Balances lipophilicity and metabolic stability . Target Compound
Position 7 4-Fluorostyryl Introduces π-π stacking potential in hydrophobic pockets 338793-40-1

Biological Activity

(E)-N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}methanimidamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, efficacy against various cell lines, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following chemical formula:

  • Molecular Formula : C17_{17}H20_{20}N6_6O
  • CAS Number : 88534-60-5
  • Synonyms : N,N-dimethyl-N'-{7-[1-(3-methylphenoxy)ethyl][1,2,4]triazolo[1,5-a]pyrimidin-2-yl}iminoformamide

Research indicates that compounds containing the triazolo-pyrimidine scaffold exhibit diverse mechanisms of action, particularly in anticancer applications. The biological activity of this compound may involve:

  • Inhibition of Cell Proliferation : Similar compounds have shown the ability to inhibit cell growth in various cancer cell lines.
  • Induction of Apoptosis : Evidence suggests that these compounds can trigger programmed cell death through modulation of apoptotic pathways.
  • Cell Cycle Arrest : Some studies indicate that triazolo-pyrimidine derivatives can cause cell cycle arrest at specific phases (G2/M), which is crucial for halting tumor progression.

Anticancer Activity

A study evaluating a series of [1,2,4]triazolo[1,5-a]pyrimidine derivatives demonstrated significant antiproliferative effects against human cancer cell lines. For instance:

CompoundCell LineIC50_{50} (μM)
H12MGC-8039.47
H12HCT-1169.58
H12MCF-713.1

The compound H12 exhibited superior activity compared to the standard drug 5-Fluorouracil (5-Fu), indicating a promising potential for further development as an anticancer agent .

Mechanistic Insights

The mechanism of action includes:

  • ERK Signaling Pathway Inhibition : Compounds similar to this compound have been shown to inhibit key proteins in the ERK signaling pathway (e.g., ERK1/2, c-Raf), leading to reduced phosphorylation levels and subsequent antitumor effects .
  • Apoptotic Induction : The compound can induce apoptosis in cancer cells by regulating proteins involved in apoptosis and cell cycle progression .

Case Studies and Research Findings

Several studies have focused on the biological evaluation of triazolo-pyrimidine derivatives:

  • Study on Antiproliferative Activities :
    • A series of derivatives were synthesized and tested against various cancer cell lines.
    • Notable findings included significant inhibition of tumor growth and induction of apoptosis.
  • Mechanistic Studies :
    • Investigations into the molecular targets revealed interactions with tubulin and other critical proteins involved in cell division and survival.
  • Potential Applications :
    • Given their diverse biological activities, these compounds may be explored for use in treating various cancers and potentially other diseases influenced by similar pathways.

Q & A

Q. What are the key synthetic strategies for constructing the triazolopyrimidine core in this compound?

The synthesis typically involves cyclization of aminotriazole precursors with β-keto esters or aldehydes under controlled conditions. For example, fusion of aminotriazole with ethyl 3-oxohexanoate and aromatic aldehydes in dimethylformamide (DMF) at elevated temperatures initiates cyclization to form the triazolopyrimidine scaffold . Multi-step protocols may include nucleophilic substitutions to introduce the 3-methylphenoxyethyl group. Critical parameters include solvent choice (e.g., DMF or acetonitrile), reaction time (12–72 hours), and temperature (70–100°C) to minimize byproducts .

Q. Which analytical techniques are essential for confirming the compound’s structure and purity?

  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR verify substituent integration and stereochemistry. For instance, the (E)-configuration of the methanimidamide group is confirmed by distinct chemical shifts (δ 8.0–8.5 ppm for imine protons) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) validates the molecular ion peak (e.g., m/z 533 for analogs) .
  • Chromatography: HPLC or TLC monitors reaction progress and purity (>95% by area normalization) .

Q. How is initial biological activity screening conducted for this compound?

Preclinical screening involves:

  • Enzyme inhibition assays: Testing against kinases or metabolic enzymes (e.g., IC₅₀ determination via fluorescence polarization).
  • Cell-based assays: Assessing cytotoxicity (e.g., MTT assay) in cancer cell lines .
  • Structural analogs with triazolopyrimidine cores often show antiviral or antiproliferative activity, guiding target selection .

Advanced Research Questions

Q. What methodologies optimize reaction yields and minimize impurities during synthesis?

Design of Experiments (DoE) systematically evaluates factors like temperature, solvent polarity, and catalyst loading. For example:

FactorOptimal RangeImpact on Yield
Temperature80–90°CMaximizes cyclization
Solvent (DMF vs. DMSO)DMF preferredReduces side reactions
Reaction Time24–48 hoursBalances conversion vs. degradation

Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) isolates the product .

Q. How do substituents like the 3-methylphenoxyethyl group influence structure-activity relationships (SAR)?

  • Hydrophobicity: The 3-methylphenoxy group enhances membrane permeability, as shown in logP comparisons (ΔlogP = +1.2 vs. unsubstituted analogs) .
  • Target binding: Bulkier substituents (e.g., tert-butylphenoxy) reduce enzymatic inhibition efficacy (IC₅₀ increases from 50 nM to 1.2 µM), suggesting steric hindrance .
  • Electron-withdrawing groups (e.g., fluorine) improve metabolic stability but may reduce solubility .

Q. How can contradictory bioactivity data across studies be resolved?

Contradictions often arise from:

  • Assay variability: Normalize protocols (e.g., ATP concentration in kinase assays).
  • Structural analogs: Compare substituent effects (e.g., 3-methyl vs. 4-fluorophenoxy) using matched molecular pair analysis .
  • In silico docking: Predict binding modes to explain potency differences (e.g., π-π stacking vs. hydrogen bonding) .

Q. What computational approaches predict the compound’s mechanism of action?

  • Molecular Dynamics (MD): Simulates interactions with targets (e.g., kinase ATP-binding pockets).
  • Density Functional Theory (DFT): Calculates electron distribution to identify reactive sites (e.g., imine group nucleophilicity) .
  • QSAR Models: Correlate substituent descriptors (e.g., Hammett σ) with bioactivity .

Q. What challenges arise in impurity profiling during scale-up?

Common impurities include:

  • Unreacted intermediates: Detectable via LC-MS at m/z 272 (triazolopyrimidine core without substituents) .
  • Oxidation byproducts: Stabilize reaction mixtures under inert gas (N₂/Ar) to prevent imine oxidation .
  • Stereoisomers: Chiral HPLC (e.g., Chiralpak AD-H column) resolves (E)/(Z)-methanimidamide isomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.